molecular formula C22H28N2O5S B11673725 N-Cyclopentyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide

N-Cyclopentyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide

Cat. No.: B11673725
M. Wt: 432.5 g/mol
InChI Key: SSKADSYJHOQOLQ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl group, a 4-methylphenyl group, and a 3,4-dimethoxybenzenesulfonamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentylamine, which is then reacted with 4-methylphenyl isocyanate to form the corresponding urea derivative. This intermediate is further reacted with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Cyclopentyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-2-(4-methoxy-phenyl)-acetamide
  • N-Cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
  • N-Cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-Cyclopentyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

N-cyclopentyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C22H28N2O5S/c1-16-8-10-18(11-9-16)24(15-22(25)23-17-6-4-5-7-17)30(26,27)19-12-13-20(28-2)21(14-19)29-3/h8-14,17H,4-7,15H2,1-3H3,(H,23,25)

InChI Key

SSKADSYJHOQOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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